3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid
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Overview
Description
3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then subjected to a Knoevenagel condensation with malonic acid in the presence of a base, such as piperidine, to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-sulfanylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double
Properties
CAS No. |
5740-35-2 |
---|---|
Molecular Formula |
C10H10O3S |
Molecular Weight |
210.25 g/mol |
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O3S/c1-13-8-4-2-7(3-5-8)6-9(14)10(11)12/h2-6,14H,1H3,(H,11,12)/b9-6- |
InChI Key |
AMARKEGDFSBLFC-TWGQIWQCSA-N |
SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)S |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\S |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)S |
Origin of Product |
United States |
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